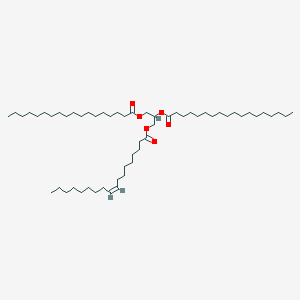

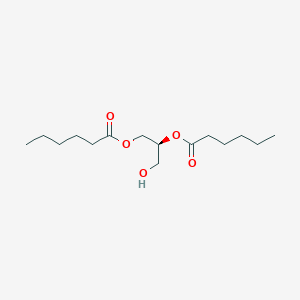

1,2-Dihexanoyl-sn-Glycerol

Übersicht

Beschreibung

1,2-Dihexanoyl-sn-glycerol: is a synthetic analog of diacylglycerol, a key signaling molecule in various cellular processes. This compound is known for its ability to activate protein kinase C, a family of enzymes involved in regulating numerous cellular functions such as proliferation, differentiation, and apoptosis .

Wissenschaftliche Forschungsanwendungen

1,2-Dihexanoyl-sn-Glycerin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Diacylglycerinen in verschiedenen chemischen Reaktionen zu untersuchen.

5. Wirkmechanismus

1,2-Dihexanoyl-sn-Glycerin übt seine Wirkungen aus, indem es das natürliche Diacylglycerin in Zellen nachahmt. Es aktiviert die Proteinkinase C, indem es an ihre regulatorische Domäne bindet, was zur Phosphorylierung verschiedener Zielproteine führt, die an zellulären Prozessen wie Proliferation, Differenzierung und Apoptose beteiligt sind. Diese Aktivierung löst eine Kaskade von Signalereignissen aus, die zelluläre Funktionen modulieren .

Wirkmechanismus

Target of Action

1,2-Dihexanoyl-sn-glycerol is an analog of the second messenger diacylglycerol (DAG) and primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

Biochemische Analyse

Biochemical Properties

1,2-Dihexanoyl-sn-glycerol mimics the action of DAG by activating protein kinase C (PKC) . Although the specific biological activity of this compound has not been well characterized, it is expected to behave similarly to 1,2-dioctanoyl-sn-glycerol .

Cellular Effects

This compound, by mimicking DAG, plays a significant role in cellular processes. It has been utilized to investigate signaling pathways involving protein kinase C (PKC) activation, calcium mobilization, and lipid metabolism . The activation of PKC can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role as an analog of DAG, activating PKC . This activation can lead to various downstream effects, including changes in gene expression and enzyme activation or inhibition .

Metabolic Pathways

This compound, as an analog of DAG, is likely involved in similar metabolic pathways. DAG is a key intermediate in the glycerolipid metabolism pathway, and it interacts with various enzymes and cofactors .

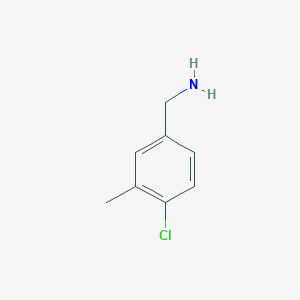

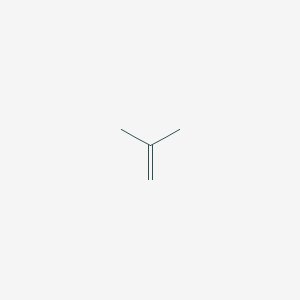

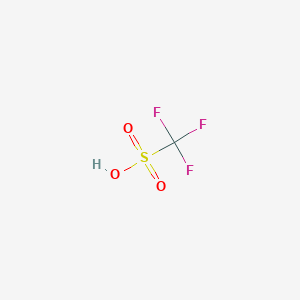

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1,2-Dihexanoyl-sn-Glycerin kann durch Veresterung von Glycerin mit Hexansäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von 1,2-Dihexanoyl-sn-Glycerin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Reaktanten und Katalysatoren in Industriequalität, und die Reaktion wird in großen Reaktoren unter kontrollierten Bedingungen durchgeführt, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: 1,2-Dihexanoyl-sn-Glycerin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder in Glycerin und Hexansäure umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Estergruppen durch andere funktionelle Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können unter basischen oder sauren Bedingungen verwendet werden

Hauptprodukte:

Oxidation: Hexansäure und Glycerinderivate.

Reduktion: Glycerin und Hexansäure.

Substitution: Verschiedene substituierte Glycerinderivate, abhängig vom verwendeten Nukleophil

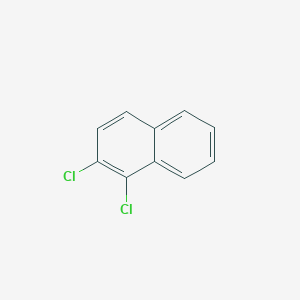

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

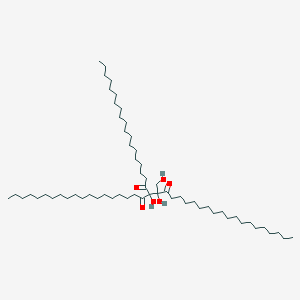

1,2-Dioctanoyl-sn-Glycerin: Ein weiteres Diacylglycerin-Analog mit ähnlicher biologischer Aktivität.

1,2-Dicaproyl-sn-Glycerin: Teilt ähnliche strukturelle Merkmale und Funktionen

Einzigartigkeit: 1,2-Dihexanoyl-sn-Glycerin ist einzigartig aufgrund seiner spezifischen Kettenlänge, die seine Löslichkeit, Membranpermeabilität und Wechselwirkung mit der Proteinkinase C beeinflusst. Dies macht es zu einem wertvollen Werkzeug, um die Auswirkungen der Diacylglycerin-Kettenlänge auf zelluläre Signalwege zu untersuchen .

Eigenschaften

IUPAC Name |

[(2S)-2-hexanoyloxy-3-hydroxypropyl] hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O5/c1-3-5-7-9-14(17)19-12-13(11-16)20-15(18)10-8-6-4-2/h13,16H,3-12H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUFTGMQJWWIOL-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC(CO)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)OC[C@H](CO)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

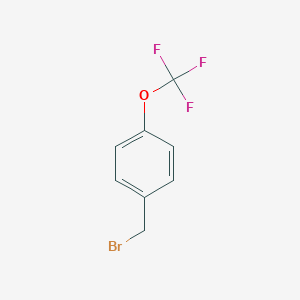

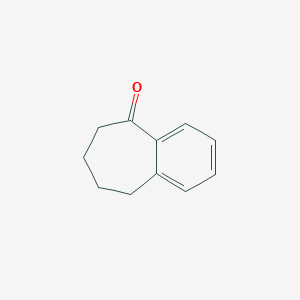

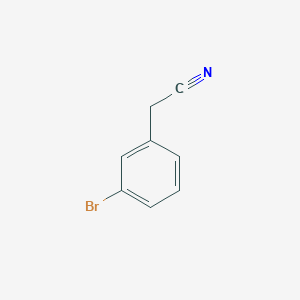

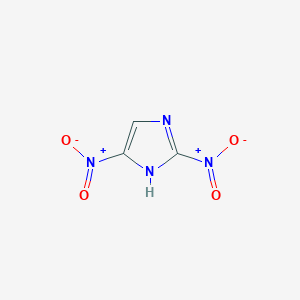

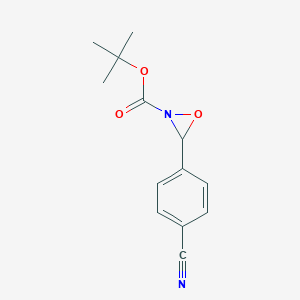

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-Dihexanoyl-sn-glycerol is a cell-permeable diacylglycerol analog that activates Protein Kinase C (PKC) [, , ]. PKC is a family of enzymes involved in diverse cellular processes, including signal transduction, cell growth, and apoptosis. Upon activation, PKC phosphorylates downstream targets, leading to a cascade of events that ultimately determine the cellular response. For instance, in SNU-16 gastric adenocarcinoma cells, this compound induced apoptosis, as evidenced by DNA fragmentation and caspase-3/CPP32 activation [].

ANone: While the provided excerpts do not contain specific spectroscopic data, the molecular formula of this compound is C15H30O5, and its molecular weight is 286.41 g/mol.

ANone: The provided research excerpts do not delve into the material compatibility and stability of this compound under various conditions beyond its use in cell-based assays and in vitro experiments.

A: this compound itself does not possess catalytic activity. It functions as an activator by mimicking the natural substrate, diacylglycerol, and binding to the regulatory domain of PKC. This binding induces a conformational change in PKC, exposing the catalytic site and enabling the enzyme to phosphorylate its substrates []. The research primarily utilizes this compound as a tool to investigate PKC activation and its downstream consequences in various cellular processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.